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Mephentermine Hemisulfate: A Technical Guide to Structural Analogs and Derivatives

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Compound of Interest		
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Abstract

Mephentermine, a sympathomimetic amine, has a history of clinical use as a vasopressor. Its chemical scaffold, N,α,α -trimethylphenethylamine, presents a versatile platform for the development of structural analogs and derivatives with modulated pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of mephentermine analogs. Detailed experimental methodologies for synthesis and biological assessment are presented, alongside a quantitative analysis of their effects on primary molecular targets. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the molecular mechanisms and research methodologies associated with these compounds.

Introduction

Mephentermine is a synthetic stimulant and a member of the substituted amphetamine class of compounds. It exerts its pharmacological effects primarily through the indirect release of norepinephrine and dopamine, leading to vasoconstriction and cardiac stimulation.[1][2] The core structure of mephentermine offers multiple sites for chemical modification, enabling the exploration of structure-activity relationships and the potential for developing derivatives with altered potency, selectivity, and pharmacokinetic profiles. This guide delves into the key structural analogs of mephentermine, focusing on their synthesis, biological evaluation, and the underlying molecular mechanisms of action.



Core Structural Analogs and Derivatives

The primary structural analogs of mephentermine involve modifications at the N-methyl group, the aromatic ring, and the α , α -dimethyl ethylamine side chain. Key derivatives include:

- Phentermine: The N-demethylated metabolite of mephentermine.[3]
- N-Hydroxymephentermine: A primary metabolite formed through N-oxidation.[4]
- p-Hydroxymephentermine: A metabolite resulting from aromatic hydroxylation.[5]
- N-Substituted Analogs: Derivatives with alterations to the N-methyl group to explore the impact on receptor and transporter affinity.

Synthesis of Mephentermine and its Derivatives

The synthesis of mephentermine and its analogs can be achieved through various established organic chemistry routes.

Synthesis of Phentermine

Phentermine serves as a key precursor and metabolite of mephentermine. A common synthetic route starts from dimethyl benzyl carbinol.[6][7]

Experimental Protocol: Synthesis of Phentermine Hydrochloride from Dimethyl Benzyl Carbinol[8]

- Acetylation: Under ice-water bath conditions, add dimethyl benzyl carbinol dropwise to a stirred solution of acetic acid and an organic solvent (e.g., propionitrile).
- Catalysis: Slowly add concentrated sulfuric acid as a catalyst.
- Reaction: Remove the ice bath and continue stirring for 15 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: Add water to the reaction mixture until it becomes turbid, then adjust the pH to 6-8 with an inorganic base to precipitate the product.



- Isolation: Filter the solid N-(1,1-dimethyl-phenethyl)acetamide and wash with water.
- Hydrolysis: Dissolve the acetamide in a suitable organic solvent (e.g., ethylene glycol) with a strong base (e.g., KOH) and reflux for 5-15 hours.
- Extraction: After cooling, add water and extract the phentermine free base with an organic solvent (e.g., dichloromethane).
- Salt Formation: Dry the organic extract, remove the solvent under reduced pressure, and dissolve the resulting oil in an appropriate solvent. Bubble dry hydrogen chloride gas through the solution or add hydrochloric acid to precipitate phentermine hydrochloride.
- Purification: Filter and dry the final product.

Synthesis of N-Hydroxymephentermine

N-Hydroxymephentermine can be synthesized via the direct oxidation of the secondary amine group of mephentermine.

Experimental Protocol: Synthesis of N-Hydroxymephentermine

- Reaction Setup: In a round-bottom flask, dissolve mephentermine and a catalytic amount of sodium tungstate dihydrate in methanol.
- Oxidation: Cool the mixture to 0°C in an ice bath. Add 30% aqueous hydrogen peroxide dropwise while maintaining the temperature below 5°C.
- Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
- Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
 Adjust the pH to approximately 3 with 1 M HCl.
- Extraction: Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove unreacted starting material. Adjust the aqueous layer to pH 8-9 with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.



 Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Pharmacological Evaluation

The pharmacological activity of mephentermine and its analogs is primarily assessed through their interaction with monoamine transporters and their in vivo cardiovascular effects.

In Vitro Evaluation: Monoamine Transporter Activity

The potency of mephentermine derivatives as inhibitors of the norepinephrine transporter (NET) and dopamine transporter (DAT) is a key determinant of their sympathomimetic activity. This is typically quantified using radioligand binding or uptake inhibition assays.

Experimental Protocol: Radioligand Binding Assay for DAT/NET

- Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing human DAT or NET.
- Assay Buffer: Use a suitable binding buffer, such as 50 mM Tris-HCl with 120 mM NaCl, pH 7.4.
- Competition Binding: Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-nisoxetine for NET, [3H]-WIN 35,428 for DAT) and varying concentrations of the test compound (mephentermine analog).
- Incubation: Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
- Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
- Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis: Determine the IC50 values (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.



In Vivo Evaluation: Cardiovascular Effects

The cardiovascular effects of mephentermine analogs are evaluated in animal models to determine their pressor activity and impact on heart rate and cardiac output.

Experimental Protocol: Measurement of Cardiovascular Effects in Rats[9][10]

- Animal Model: Use adult male Wistar or Sprague-Dawley rats.
- Anesthesia: Anesthetize the animals with a suitable agent (e.g., urethane or a combination of medetomidine-midazolam-butorphanol).[2]
- Catheterization: Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
- Hemodynamic Monitoring: Connect the arterial catheter to a pressure transducer to continuously record systolic, diastolic, and mean arterial pressure (MAP), as well as heart rate. For more detailed studies, cardiac output can be measured using techniques like thermodilution or echocardiography.[11]
- Drug Administration: Administer graded doses of mephentermine or its analogs intravenously.
- Data Acquisition and Analysis: Record hemodynamic parameters before and after drug administration. Analyze the dose-response relationship to determine the potency and efficacy of each compound in increasing blood pressure and modulating other cardiovascular parameters.

Structure-Activity Relationship (SAR) and Quantitative Data

While comprehensive quantitative SAR data for a wide range of mephentermine analogs is not readily available in the public domain, the following table summarizes the known activities of key compounds and provides a framework for comparison. The data for phentermine and its derivatives can serve as a proxy for understanding the potential effects of modifications to the mephentermine scaffold.



Compound	Chemical Structure	Target(s)	Activity (Ki/IC50)	Cardiovascula r Effects (in vivo)
Mephentermine	N,α,α- trimethylpheneth ylamine	NET, DAT	Data not available	Increases blood pressure and cardiac output[12]
Phentermine	α,α- dimethylpheneth ylamine	NET, DAT, MAO- A	NET IC50 = 39.4 nM; DAT IC50 = 262 nM; MAO-A Ki = 85-88 μM[13]	Increases blood pressure
N- Hydroxymephent ermine	N-hydroxy-N,α,α- trimethylpheneth ylamine	Metabolic intermediate	Data not available	Data not available
p- Hydroxymephent ermine	4-hydroxy-N,α,α- trimethylpheneth ylamine	Metabolic intermediate	Data not available	Data not available

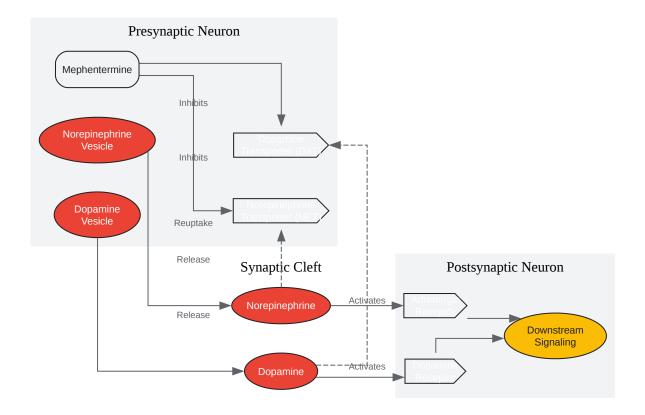
Signaling Pathways and Experimental Workflows

The primary mechanism of action of mephentermine and its analogs involves the modulation of norepinephrine and dopamine signaling in the central and peripheral nervous systems.

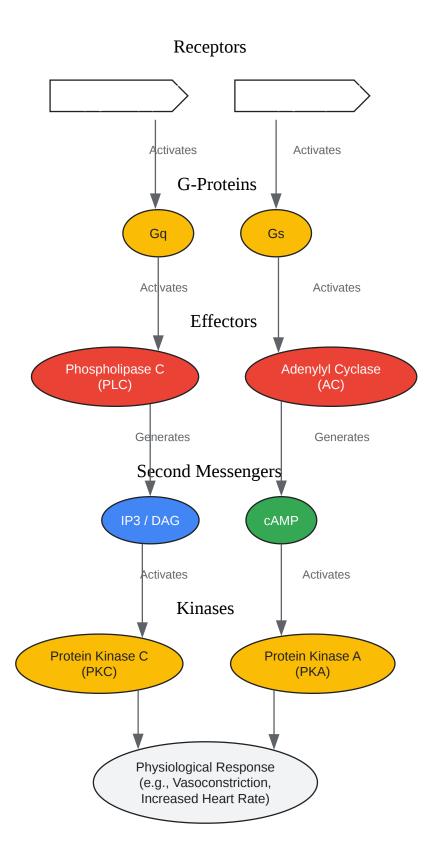
Mephentermine Mechanism of Action

Mephentermine acts as an indirect sympathomimetic by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their concentration in the synaptic cleft. This leads to the activation of adrenergic and dopaminergic receptors on postsynaptic neurons.



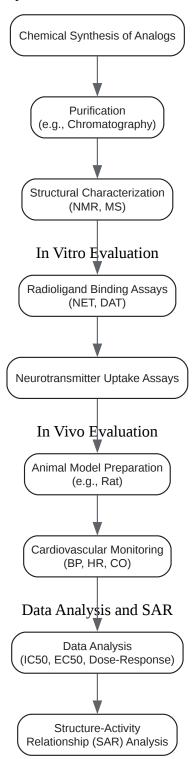








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